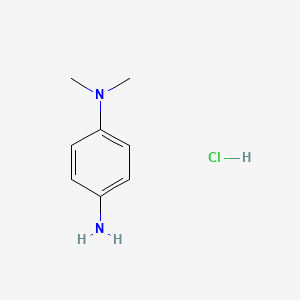

N,N-Dimethyl-p-phenylenediamine monohydrochloride

Description

Historical Context and Evolution of Research Applications

The history of N,N-Dimethyl-p-phenylenediamine is intrinsically linked to the development of synthetic dyes in the 19th century. The foundational work on phenylenediamines and their oxidative properties by scientists like Casmir Wurster laid the groundwork for understanding their reactivity. wikipedia.org Initially, its primary utility was as a key intermediate in the synthesis of dyes, most notably Methylene (B1212753) Blue. nih.govrasayanjournal.co.in

Over time, the applications of N,N-Dimethyl-p-phenylenediamine monohydrochloride have evolved significantly. From its early use in the photographic industry as a developer dye, its utility has expanded into more sophisticated analytical and biochemical arenas. rasayanjournal.co.in Researchers began to recognize its potential as a sensitive reagent for detecting various substances. This led to its adoption in analytical procedures for identifying oxidizing agents and in the development of colorimetric tests.

Significance in Contemporary Chemical and Biochemical Sciences

In modern research, this compound holds considerable importance. It is extensively utilized in organic synthesis, pharmaceutical research, material science, and the development of advanced polymers. pubcompare.ai Its structural flexibility and unique reactivity make it a fascinating subject in cutting-edge chemical research, allowing for novel molecular transformations. pubcompare.ai

In biochemistry and molecular biology, it is a key component in various assays. One of its most prominent uses is in the oxidase test, a microbiological assay to identify bacteria containing cytochrome c oxidase. sigmaaldrich.com Furthermore, its ability to form a stable and colored radical cation makes it a valuable tool in antioxidant assays to determine the oxidative status of biological samples like plasma. chemodex.comwur.nlnih.gov This compound's role in detecting specific protein structures through its electron-donating properties has also enabled researchers to visualize molecular interactions that were previously challenging to observe. pubcompare.ai

Chemical and Physical Properties

The utility of this compound is underpinned by its distinct chemical and physical characteristics.

| Property | Value |

| CAS Number | 2052-46-2 sigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂·HCl sigmaaldrich.com |

| Molecular Weight | 172.66 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 215 °C (decomposes) sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in water pubcompare.ai |

This data is compiled from multiple sources for accuracy.

Laboratory Synthesis

Several methods for the laboratory synthesis of N,N-Dimethyl-p-phenylenediamine and its salts have been developed. A common approach involves the reduction of p-nitro-N,N-dimethylaniline.

One patented method describes a process starting from paranitrochlorobenzene. google.com This involves a reaction with dimethylamine (B145610) hydrochloride in toluene (B28343), followed by a hydrogenation reduction step using a catalyst. The resulting N,N-dimethyl-p-phenylenediamine is then treated with hydrogen chloride gas to precipitate the monohydrochloride salt. google.com

Another established route involves the nitrosation of N,N-dimethylaniline, followed by reduction with zinc powder. google.com More modern and environmentally conscious methods utilize catalytic hydrogenation with catalysts like Raney nickel or copper oxide on a carbon support with hydrazine (B178648) hydrate (B1144303) as the reducing agent. rasayanjournal.co.ingoogle.com A facile and scalable synthesis has been reported using 4-Chloro Nitrobenzene and N,N-Dimethyl amine HCl under high pressure, followed by Raney nickel reduction, achieving a high yield. rasayanjournal.co.inresearchgate.net

Research Applications

The diverse applications of this compound in research are a testament to its versatility.

Analytical Chemistry Applications:

Colorimetric Reagent: It serves as a colorimetric indicator in various analytical procedures. pubcompare.ai

Antioxidant Assays: It is used to measure the antioxidant potential of substances by forming a stable colored radical cation (DMPD•+). Antioxidants quench this color, and the degree of decolorization is proportional to their concentration. chemodex.com This method is rapid and can be used to determine the oxidative status of plasma or serum samples. chemodex.comresearchgate.net

Sulfide (B99878) Determination: It is a key reagent in the formation of Methylene Blue for the specific determination of sulfide ions. chemodex.com

Biochemical Research Applications:

Oxidase Test: As a reagent in the oxidase test, it helps in the identification of microorganisms that produce cytochrome c oxidase. sigmaaldrich.com

Peroxidase Determination: The compound is used for the determination of peroxidase activity, where it is converted into a red pigment of a semiquinone nature. sigmaaldrich.comhimedialabs.com

Histology: In histological staining procedures like high iron diamine-alcian blue (HID-AB), it is used to differentiate between different types of mucins in tissues. sigmaaldrich.comchemicalbook.com

Industrial and Synthetic Applications:

Dye Synthesis: It is a crucial intermediate in the production of various dyes, including the well-known Methylene Blue. nih.govrasayanjournal.co.in

Polymer Chemistry: The compound finds applications in advanced polymer development and as a chemical intermediate in complex molecular engineering projects. pubcompare.ai

Photographic Developer: It has been historically used as a developer in the photographic industry. rasayanjournal.co.in

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWNIUBGGFBRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2052-46-2, 99-98-9 (Parent) | |

| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013806047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50883789 | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethyl-p-phenylenediamine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-46-9, 13806-04-7, 2052-46-2 | |

| Record name | N,N-Dimethyl-p-phenylenediamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13806-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013806047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2052-46-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,4-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-N,N-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for N,n Dimethyl P Phenylenediamine

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing side reactions.

The synthetic routes to N,N-Dimethyl-p-phenylenediamine proceed through distinct and characterizable reaction pathways involving key intermediate species.

Nitration/Reduction and Halogen Replacement Pathways: In both the nitration of N,N-dimethylaniline and the amination of p-nitrochlorobenzene, the principal intermediate is p-nitro-N,N-dimethylaniline . rasayanjournal.co.inwikipedia.org Its formation is the primary objective of the first stage of these syntheses. The subsequent reduction pathway involves the stepwise conversion of the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino group (-NH2). In practice, the reaction is typically driven to completion, and these intermediate reduction products are not isolated.

Nitrosation/Reduction Pathway: When starting with the nitrosation of N,N-dimethylaniline, the key intermediate is p-nitroso-N,N-dimethylaniline . This species is then subjected to reduction to form the final product. prepchem.comgoogle.com

Reductive Amination Pathway: In reductive amination reactions, the initial step is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). This C=N double bond is the species that is subsequently reduced. wikipedia.org In acidic conditions, the imine can be protonated to form an iminium ion , which is highly susceptible to reduction by hydride reagents. masterorganicchemistry.com For example, the synthesis of related N,N'-disubstituted p-phenylenediamines explicitly involves the formation and subsequent hydrogenation of a ketimine (Schiff base) intermediate. rsc.org

The final product, N,N-Dimethyl-p-phenylenediamine, is itself redox-active and can be easily oxidized to a stable radical cation known as Wurster's Red . wikipedia.org The formation of this deeply colored species is a characteristic property of the compound. Mechanistic studies on subsequent reactions, such as the synthesis of Methylene (B1212753) Blue from N,N-Dimethyl-p-phenylenediamine, indicate that the process proceeds through radical ion intermediates, underscoring the compound's rich redox chemistry. earthlinepublishers.com

Catalytic Effects and Reaction Kinetics in Synthesis

The synthesis of N,N-Dimethyl-p-phenylenediamine often involves the reduction of an intermediate, such as N,N-Dimethyl-4-nitroaniline, where the choice of catalyst and reaction conditions significantly influences the process kinetics. Catalysts not only accelerate the reaction but can also affect the yield and purity of the final product.

One common method is the catalytic hydrogenation of N,N-Dimethyl-4-nitroaniline. rasayanjournal.co.in In this process, Raney nickel is frequently employed as the catalyst. Research into the effect of catalyst loading on the reaction rate has shown a direct correlation between the amount of catalyst used and the time required for the reaction to complete. While the catalyst loading was found to have no significant impact on the final yield, increasing the amount of catalyst drastically reduces the reaction time. rasayanjournal.co.in For instance, a higher catalyst loading can decrease the reaction duration from over 10 hours to just a few hours, leading to considerable energy savings. rasayanjournal.co.in This process typically involves charging a reactor with N,N-dimethyl-4-nitro-aniline, Raney nickel, and ethanol (B145695), followed by pressurizing with hydrogen. rasayanjournal.co.in

The following table illustrates the impact of Raney nickel catalyst loading on the reaction time for the reduction of N,N –Dimethyl-4-Nitro Aniline (B41778).

| Catalyst Loading (% w/w) | Reaction Time (hours) |

| 1 | 10.5 |

| 2 | 8.0 |

| 3 | 6.5 |

| 4 | 4.0 |

| 5 | 2.0 |

This table is based on findings related to the reduction of N,N –Dimethyl-4-Nitro Aniline. rasayanjournal.co.in

Another catalytic system involves the use of copper oxide supported on carbon (CuO/C) for the reduction of p-nitro-N,N-dimethylaniline using hydrazine (B178648) hydrate (B1144303). google.com This method demonstrates good catalytic effect under mild conditions. google.com The reaction is typically carried out in a protic polar solvent like ethanol at temperatures ranging from 20-100°C, with reaction times between 1 and 20 hours. google.com This catalytic process can achieve high yields, with reported figures around 94-95% and a conversion rate of 100%. google.com

In related catalytic systems for producing similar p-phenylenediamine (B122844) derivatives, water content has been identified as a critical factor affecting catalyst stability and performance. rsc.orgnih.gov Studies on platinum supported on activated carbon (Pt/AC) catalysts have shown that excess water can lead to catalyst support pulverization and loss of the active metal (platinum). rsc.orgnih.gov Furthermore, water can decrease the catalyst's specific surface area and pore volume, which are major reasons for lower catalytic performance and stability upon reuse. rsc.orgnih.gov

Advancements in Green Chemistry for N,N-Dimethyl-p-phenylenediamine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.gov For N,N-Dimethyl-p-phenylenediamine, this involves exploring alternative reagents, solvent-free conditions, and sustainable catalysts to minimize waste and environmental impact.

A key advancement in the green synthesis of N,N-Dimethyl-p-phenylenediamine is the use of hydrazine hydrate as a reducing agent in place of traditional methods like metal reduction (e.g., with tin or zinc) which generate large amounts of inorganic waste. rasayanjournal.co.ingoogle.com The reaction using hydrazine hydrate in the presence of a CuO/C catalyst is particularly noteworthy because its byproducts are primarily nitrogen gas and water, thus mitigating environmental pollution. google.com

The process involves reacting p-nitro-N,N-dimethylaniline with hydrazine hydrate in a protic polar solvent such as ethanol. google.com While not strictly solvent-free, the use of ethanol, a bio-based solvent, is preferable to more egregious organic solvents. nih.gov This method offers mild reaction conditions and produces a high yield of the desired product. google.com The reaction is completed within hours, and the product can be isolated through filtration, concentration, and recrystallization. google.com

Another approach involves a multi-step process starting from paranitrochlorobenzene, which is first reacted with dimethylamine (B145610) hydrochloride in a toluene-water system. google.com The resulting intermediate in the toluene (B28343) layer is then subjected to catalytic hydrogenating reduction. google.com This method is described as efficient and safe, with reduced waste generation. google.com

Sustainable catalysis focuses on the use of catalysts that are cheap, efficient, and ideally reusable. The development of such catalysts is crucial for the green production of N,N-Dimethyl-p-phenylenediamine.

The CuO/C catalyst used in the hydrazine hydrate reduction method is an example of a more sustainable option. It utilizes copper, which is significantly cheaper than precious metal catalysts like platinum or palladium, while still providing excellent catalytic effect and high yields. google.com The catalyst consists of copper oxide as the active component supported on a carbon carrier. google.com

Raney nickel, used in the catalytic hydrogenation route, is a widely employed heterogeneous catalyst. rasayanjournal.co.in A key advantage of heterogeneous catalysts is the ease with which they can be separated from the reaction mixture (e.g., by filtration) and potentially reused, which is a core principle of green chemistry. rasayanjournal.co.in

The broader field of sustainable aminations emphasizes reducing the loading of precious metal catalysts and exploring alternatives to traditional organic solvents, such as recyclable aqueous media. nih.gov These principles guide ongoing research to further improve the sustainability of N,N-Dimethyl-p-phenylenediamine production.

The following table provides a comparison of different catalytic systems used in the synthesis of N,N-Dimethyl-p-phenylenediamine or its immediate precursor.

| Starting Material | Reducing Agent / Conditions | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N-Dimethyl-4-nitroaniline | Hydrogen (5 kg/cm ²) | Raney Nickel | Ethanol | 45 | ~99 (of subsequent salt formation) | rasayanjournal.co.in |

| p-Nitro-N,N-dimethylaniline | Hydrazine Hydrate | CuO/C | Ethanol | 75-80 | 94-95 | google.com |

| p-Nitrosodimethylaniline | Stannous Chloride | N/A | Hydrochloric Acid | Reflux | ~70-75 (calculated from mass) | prepchem.com |

Chemical Reactivity, Reaction Mechanisms, and Kinetics of N,n Dimethyl P Phenylenediamine

Redox Chemistry and Radical Cation Formation

The most prominent feature of DMPD's chemical reactivity is its facile oxidation to form a stable and intensely colored radical cation. This process is central to its function as a redox indicator and its involvement in various biochemical assays.

Upon oxidation, N,N-Dimethyl-p-phenylenediamine undergoes a one-electron transfer to yield a stable radical cation, [H₂NC₆H₄N(CH₃)₂]⁺, known as Würster's Red. wikipedia.org This species is characterized by its deep red or pink color, which allows for its spectrophotometric quantification. nih.govwur.nlresearchgate.net The formation of this radical is a reversible process, and the stability of Würster's Red is a key attribute, making DMPD a useful indicator in various redox reactions. labclinics.comfishersci.at The generation of this long-lived radical cation is the basis for assays measuring the oxidative status of biological samples, where the intensity of the color produced is proportional to the amount of oxidizing species present. nih.govwur.nl

The oxidation of DMPD can proceed through a stepwise electron transfer mechanism. The initial step is the one-electron oxidation to the radical cation (DMPD•+), which is Würster's Red. nih.govnih.gov This radical can then undergo a second one-electron oxidation to form the corresponding quinonediimine. However, the DMPD•+ radical is known to undergo a very fast disproportionation reaction, where two radical cations react to form one molecule of the original DMPD and one molecule of the quinonediimine. nih.gov The rate constant for this disproportionation at pH 7.4 has been determined to be 2 x 10⁶ M⁻¹ s⁻¹. nih.gov

Electrochemical studies have further elucidated the electron transfer processes. The oxidation of p-phenylenediamine (B122844) derivatives is generally shown to be a reversible two-electron transfer process under various electrochemical conditions. core.ac.ukdntb.gov.ua The specific pathway, whether it involves two distinct one-electron steps or a concerted two-electron transfer, can be influenced by factors such as the solvent, pH, and the nature of the electrode surface. dntb.gov.uadntb.gov.ua In the reaction with oxyhemoglobin, it was determined that the radical cation, rather than the quinonediimine, was the primary oxidant responsible for ferrihemoglobin formation. nih.gov

A wide array of oxidizing agents can effect the transformation of DMPD to Würster's Red. The choice of oxidant influences the rate of radical generation, its steady-state concentration, and its stability.

Inorganic and Enzymatic Oxidants : Both inorganic oxidants and enzymes like caeruloplasmin have been used to study the oxidation of DMPD. nih.govnih.gov The kinetics of the reaction, including the presence of lag periods, can be dependent on the initial concentrations of DMPD and its radical cation. nih.govnih.gov

Metal Ions : Ferric ions (Fe³⁺) are commonly used in conjunction with DMPD, particularly in the "Methylene Blue method" for sulfide (B99878) determination and in assays for measuring antioxidant potential. labclinics.comigem.orgnih.gov The presence of Fe³⁺ facilitates the conversion of DMPD to its radical cation. nih.gov

Peroxides and Reactive Oxygen Species : In biological systems or related assays, hydroperoxides can generate alkoxyl and peroxyl radicals via the Fenton reaction in the presence of iron. researchgate.net These highly reactive radicals then oxidize DMPD to form the colored Würster's Red. nih.govwur.nlresearchgate.net DMPD also reacts directly with oxyhemoglobin to form the radical cation and ferrihemoglobin. nih.gov

The stability of the generated radical is influenced by experimental conditions such as pH, temperature, and concentration. nih.govnih.gov For instance, at higher concentrations of ferrihemoglobin, a higher steady-state concentration of the DMPD radical is achieved. nih.gov

| Oxidant System | Reaction Context/Mechanism | Key Observations | Reference |

|---|---|---|---|

| Caeruloplasmin (enzyme) | Enzymatic oxidation | Reaction rates are constant over a range of DMPD concentrations; a lag period can occur at low concentrations. | nih.govnih.gov |

| Ferric Chloride (FeCl₃) | Chemical oxidation, often in acidic medium | Used in the formation of Methylene (B1212753) Blue from DMPD and sulfide. A free radical generation system. | labclinics.comearthlinepublishers.com |

| Hydroperoxides / Fe²⁺ (Fenton Reaction) | Generation of alkoxyl/peroxyl radicals which then oxidize DMPD | Basis for assays measuring oxidative stress; produces a stable, colored radical cation. | researchgate.net |

| Oxyhemoglobin | Direct reaction in red blood cells | Forms ferrihemoglobin and the DMPD radical cation. The radical is the primary oxidant. | nih.gov |

Oxidative Coupling Reactions

Beyond simple electron transfer, the oxidized intermediates of DMPD, particularly the quinonediimine, are electrophilic and can participate in coupling reactions with various nucleophiles. These reactions are fundamental to the synthesis of important dyes and other complex molecules.

The oxidative coupling of DMPD with other aromatic compounds, such as phenols and amines, typically proceeds via the initial oxidation of DMPD. The resulting electrophilic species then attacks the electron-rich coupling partner.

Coupling with Amines : A catalytic oxidative coupling reaction between DMPD and 1,3-phenylenediamine has been developed in the presence of hydrogen peroxide. nih.govresearchgate.net This reaction is significantly enhanced by metal ions like iron, copper, and cobalt. The proposed mechanism involves the metal-catalyzed oxidation of DMPD to an active intermediate, which then couples with 1,3-phenylenediamine to form a blue-colored product. nih.govresearchgate.net

Coupling with Phenols : While specific studies on the coupling of DMPD with phenols are part of the broader field of oxidative phenol (B47542) coupling, the general mechanism involves the oxidation of the phenol to a phenoxy radical or the aniline (B41778) derivative to a radical cation. nih.govrsc.orgwikipedia.org These reactive intermediates can then couple. For instance, chromium-salen catalysts have been shown to effectively couple para-substituted N,N-dimethylanilines with phenols. nih.gov

Coupling with Other Nucleophiles : Electrochemically generated quinone-diimines from DMPD can undergo Michael-type addition reactions with nucleophiles like arylsulfinic acids to form new sulfonamide derivatives. researchgate.net

The synthesis of the thiazine (B8601807) dye Methylene Blue is a classic example of the oxidative coupling reactivity of N,N-Dimethyl-p-phenylenediamine. The process involves a multi-step reaction sequence initiated by the oxidation of DMPD.

One of the most established methods involves the reaction of DMPD with a source of sulfur, typically hydrogen sulfide or sodium thiosulfate, in the presence of an oxidizing agent like ferric chloride or manganese dioxide. labclinics.comearthlinepublishers.comguidechem.com The general mechanism can be summarized as follows:

Oxidation and Thiosulfonation : DMPD is first oxidized, often by sodium dichromate, and then reacts with sodium thiosulfate. This step introduces a thiosulfonic acid group onto the aromatic ring, forming the key intermediate 2-amino-5-dimethylaminophenyl thiosulfonic acid. guidechem.comgoogle.com

Condensation : This intermediate then undergoes an oxidative condensation reaction with another molecule, typically N,N-dimethylaniline. guidechem.com

Oxidative Cyclization : The resulting diarylamine intermediate is then subjected to a final oxidative cyclization, often using manganese dioxide or a mixture of sodium dichromate and copper sulfate, to form the characteristic three-ring dibenzothiazine structure of Methylene Blue. earthlinepublishers.comguidechem.com

The entire synthesis proceeds through a series of radical ion intermediates, driven by the oxidizing properties of the reagents used, such as ferric chloride. earthlinepublishers.com This reaction highlights the propensity of DMPD to undergo sequential oxidation and coupling to build complex molecular architectures. labclinics.com

Electrochemical Reaction Pathways

The electrochemical behavior and anodic oxidation mechanism of N,N-Dimethyl-p-phenylenediamine are highly dependent on the pH of the aqueous medium. researchgate.net Studies have revealed a diversity of reaction mechanisms as the pH varies. researchgate.netresearchgate.net The oxidation process generally involves the transfer of two electrons per molecule. researchgate.net

At different pH levels, the oxidation of DMPD follows distinct mechanistic pathways:

At pH 0: The mechanism is classified as a CE type, where a chemical step (C) precedes the electron transfer (E). researchgate.net

At pH 3-6: The mechanism shifts to an EE type, indicating two separate electron transfer steps. researchgate.net

In basic solutions: The pathway is described as an ECE mechanism, involving an electron transfer, followed by a chemical step, and then another electron transfer. researchgate.net

At other pHs: The oxidation may proceed through a simple electron transfer (E) mechanism. researchgate.net

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of N,N-Dimethyl-p-phenylenediamine. researchgate.netresearchgate.net CV studies confirm that the anodic oxidation mechanism is diverse and varies significantly with pH. researchgate.net The cyclic voltammograms of p-phenylenediamines typically show at least two anodic peaks, corresponding to two successive one-electron oxidation steps. researchgate.net The first step forms a semiquinonediimine radical, and the second step forms the quinonediimine. researchgate.net

In the case of DMPD, the initial oxidation forms the deep red radical cation known as Wurster's Red. wikipedia.org The reversibility of the redox process can be assessed from the CV scans. For many phenylenediamines, the reverse scan shows small reduction charges, indicating that the oxidation products are consumed in irreversible chemical reactions. researchgate.netutexas.edu However, subsequent scans may show new redox couples corresponding to the products formed, such as N,N,N',N'-tetramethylbenzidine (TMB) in the case of N,N-dimethylaniline, a related compound. utexas.edu

The scan rate in cyclic voltammetry is a critical parameter. The dependence of peak currents on the scan rate can help determine whether the process is diffusion-controlled or adsorption-controlled. abechem.com For related phenylenediamines, studies have shown that the anodic peak current is often proportional to the square root of the scan rate, indicating a diffusion-controlled electron transfer reaction. abechem.com

Kinetic Studies of N,N-Dimethyl-p-phenylenediamine Reactions

Kinetic studies of reactions involving N,N-Dimethyl-p-phenylenediamine and its derivatives have been conducted to determine reaction orders and rate constants. The oxidative condensation of N,N-dialkyl-p-phenylenediamines with benzoylacetanilides in an aqueous alkaline solution (pH 7.5–10.8) was found to be proportional to the concentration of the p-benzoquinone di-imine cation and the benzoylacetanilide anion. rsc.org This suggests a second-order reaction, with the rate-determining step being the formation of the leuco-dye. rsc.org

For the electrochemical oxidation of the parent compound, p-phenylenediamine, in an acidic medium, a quasi-reversible electron transfer with rate constants of 6x10⁻⁴ cm/s and 6.4x10⁻⁴ cm/s were determined using cyclic voltammetry and rotating disk voltammetry, respectively. uco.esuco.es In another study involving the catalytic degradation of N,N-diethyl-p-phenylenediamine, a related compound, the reaction kinetics were found to follow a first-order model. researchgate.net

The hydrolysis of p-phenylenediamine antioxidants also follows pseudo-first-order kinetics. acs.org The table below shows the hydrolysis rate constants and half-lives for different p-phenylenediamine derivatives at pH 7.

| Compound | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |

| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) | 0.100–0.125 | 6.9–10 |

| N,N'-Di-n-octyl-p-phenylenediamine (DNPD) | 0.00705 ± 0.00040 | 29.5 |

| N,N'-Diphenyl-p-phenylenediamine (DPPD) | 0.000552 ± 0.000046 | 1087 |

Data sourced from Environmental Science & Technology. acs.org

Temperature and pH are critical factors that significantly influence the rates of reactions involving N,N-Dimethyl-p-phenylenediamine. The non-enzymic decomposition of its first free radical oxidation product (DPD+) is dependent on both temperature and pH. nih.gov

The rate of dark degradation for related p-phenylenediamine antioxidants, such as 6PPD, is highly dependent on pH, temperature, and oxygen concentration. acs.org For instance, the rate of 6PPD oxidation was studied at different temperatures under an oxygen atmosphere by monitoring the formation of its oxidation product. acs.org Similarly, the hydrolysis rates of various p-phenylenediamines are influenced by pH. acs.org

In synthetic procedures, temperature has a direct effect on reaction kinetics. An increase in temperature during the synthesis of N,N–Dimethyl-4-Nitro Aniline was shown to increase the rate of reaction. rasayanjournal.co.in The electrochemical oxidation peak potentials of related compounds are also pH-dependent, typically shifting to more negative potentials as the pH increases, indicating that the reaction rate is influenced by proton concentration. researchgate.netabechem.com

Heterogeneous Oxidation Kinetics over Supported Catalysts

The rate of these heterogeneous catalytic oxidations is dependent on several factors. The concentration of the oxidant has been observed to increase the reaction rate up to a certain point. However, at higher oxidant concentrations, a decrease in the reaction rate has been noted. This phenomenon is attributed to the adsorption of the intermediate p-semiquinonediimine onto the catalyst support, which can inhibit further reaction.

The nature of the metallic catalyst plays a significant role. For example, the catalytic oxidative coupling of DMPD can be significantly enhanced by the presence of metal ions such as iron, copper, and cobalt. nih.govresearchgate.net These metals can catalyze the initial oxidation of DMPD to form an oxidized product, which can then undergo further reactions. nih.govresearchgate.net

Electrochemical studies on solid surfaces such as platinum, gold, and silver also provide valuable information on the heterogeneous catalysis of DMPD reactions. These studies have shown that the rate of reaction can be influenced by the electrode material and the composition of the solution.

While a detailed quantitative analysis with specific rate constants and activation energies for the heterogeneous oxidation of DMPD over a range of supported catalysts is not extensively documented in readily available sources, the qualitative understanding points to a multi-step reaction pathway that is sensitive to the catalyst composition, reactant concentrations, and adsorption-desorption phenomena on the catalyst surface.

Table 1: Factors Influencing the Heterogeneous Oxidation Rate of N,N-Dimethyl-p-phenylenediamine

| Factor | Observation | Probable Reason |

|---|---|---|

| Catalyst Support | Adsorption of intermediates can inhibit the reaction rate. | Active sites on the support become blocked. |

| Metal Catalyst | Transition metals like Fe, Cu, Co significantly enhance the reaction rate. | Catalyze the initial electron transfer from the diamine. |

| Oxidant Concentration | Rate increases with concentration up to a certain point, then decreases. | High concentrations can lead to catalyst inhibition by intermediates. |

| Reactant Adsorption | The adsorption of reactants and products on the catalyst surface is a key step. | Influences the availability of active sites and the reaction pathway. |

Interactions with Electron Acceptors and Molecular Compound Formation

N,N-Dimethyl-p-phenylenediamine, being an electron-rich aromatic compound, readily interacts with electron acceptors to form charge-transfer (CT) complexes. These complexes exhibit unique electronic and spectroscopic properties that are of interest in materials science and for understanding intermolecular forces.

Study of Charge-Transfer Complexes with Tetracyano-p-quinodimethane (TCNQ)

Tetracyano-p-quinodimethane (TCNQ) is a powerful electron acceptor known for forming highly colored and often electrically conductive charge-transfer complexes with a wide variety of electron donors. The interaction between N,N-Dimethyl-p-phenylenediamine (DMPD) as the electron donor and TCNQ as the acceptor leads to the formation of a stable charge-transfer complex.

The formation of the DMPD-TCNQ complex is driven by the transfer of electron density from the highest occupied molecular orbital (HOMO) of the DMPD to the lowest unoccupied molecular orbital (LUMO) of the TCNQ. This transfer results in the formation of a radical ion pair, [DMPD]•+ [TCNQ]•−.

Synthesis and Structure:

The synthesis of such complexes is typically achieved by mixing solutions of the donor and acceptor in an appropriate solvent. The resulting complex often precipitates from the solution as a crystalline solid. The crystal structure of TCNQ-based charge-transfer complexes typically involves segregated or mixed stacks of the donor and acceptor molecules. ru.nl In a mixed stack arrangement, the donor and acceptor molecules alternate within the same stack, facilitating the charge-transfer interaction. The planarity of both DMPD and TCNQ molecules allows for efficient π-π stacking in the solid state. ru.nl The distance between the donor and acceptor planes in the crystal lattice is a critical parameter that influences the strength of the charge-transfer interaction.

Spectroscopic Properties:

The formation of the DMPD-TCNQ complex is accompanied by the appearance of a new, broad absorption band in the visible or near-infrared region of the electronic spectrum. This band, known as the charge-transfer band, is not present in the spectra of the individual components and corresponds to the energy required for the electronic transition from the ground state of the complex to an excited state where an electron is fully transferred from the donor to the acceptor. The position and intensity of this band are characteristic of the specific donor-acceptor pair and provide information about the electronic coupling between them.

Infrared (IR) spectroscopy is another valuable tool for characterizing TCNQ-based charge-transfer complexes. The vibrational frequencies of the TCNQ molecule, particularly the C≡N stretching mode, are sensitive to the amount of charge transferred. In the neutral TCNQ molecule, the C≡N stretch appears at a higher frequency compared to the TCNQ radical anion. The shift of this band to a lower frequency in the complex provides evidence for the partial or complete transfer of an electron from the DMPD to the TCNQ.

Properties and Applications:

The electrical properties of TCNQ charge-transfer complexes can range from insulating to semiconducting, and in some cases, even metallic. The degree of charge transfer and the crystal packing arrangement are key determinants of the electrical conductivity. The magnetic properties of these complexes are also of interest, as the presence of radical ions can lead to paramagnetic behavior.

Table 2: Expected Properties of the N,N-Dimethyl-p-phenylenediamine-TCNQ Charge-Transfer Complex

| Property | Expected Characteristic | Method of Investigation |

|---|---|---|

| Color | Deeply colored solid (e.g., green, blue, or black) | Visual Observation |

| Synthesis | Reaction of DMPD and TCNQ solutions | Chemical Synthesis |

| Crystal Structure | Stacked arrangement of donor and acceptor molecules | X-ray Crystallography |

| Electronic Spectrum | Appearance of a new charge-transfer band in the Vis-NIR region | UV-Vis-NIR Spectroscopy |

| Vibrational Spectrum | Shift in the C≡N stretching frequency of TCNQ to lower wavenumbers | Infrared (IR) Spectroscopy |

| Electrical Properties | Likely to be a semiconductor | Conductivity Measurements |

| Magnetic Properties | May exhibit paramagnetism | Electron Spin Resonance (ESR) Spectroscopy |

Advanced Analytical Applications of N,n Dimethyl P Phenylenediamine in Research

Spectrophotometric and Colorimetric Methodologies

Spectrophotometric methods utilizing DMPD are widely employed due to their simplicity, speed, and cost-effectiveness. These techniques are based on the generation of a colored species upon the reaction of DMPD with an oxidizing agent or analyte, allowing for quantitative analysis through absorbance measurements.

The core principle behind the use of N,N-Dimethyl-p-phenylenediamine in absorbance-based detection lies in its oxidation to a stable, colored radical cation (DMPD•+), often referred to as a Wurster's cation. In an acidic environment and in the presence of a suitable oxidizing agent, DMPD donates an electron to form this radical cation, which exhibits a strong absorbance in the visible spectrum, typically with peaks around 505 nm to 550 nm. This transformation results in a distinct color change, often to a red-violet or pink hue.

The intensity of the color produced is directly proportional to the concentration of the DMPD•+ radical cation. This relationship forms the basis of two primary analytical approaches:

Direct Quantification: The analyte of interest acts as an oxidizing agent, reacting with DMPD to produce the colored radical. The absorbance of the resulting solution is measured, and the concentration of the analyte is determined from a calibration curve.

Indirect Quantification (Antioxidant Assays): In this approach, the DMPD•+ radical is pre-formed using a standard oxidant. When an antioxidant compound is introduced, it donates a hydrogen atom or electron to the DMPD•+, quenching or reducing the radical cation back to its colorless DMPD form. The resulting decrease in absorbance is proportional to the concentration and activity of the antioxidant. This reaction is typically rapid, allowing for a stable endpoint measurement.

DMPD is a highly effective reagent for the spectrophotometric determination of various inorganic species, often relying on oxidative coupling or catalytic reactions.

Sulfide (B99878): One of the most established methods for sulfide determination is the Methylene (B1212753) Blue method. In an acidic medium, sulfide ions react with DMPD in the presence of an iron(III) catalyst through an oxidative coupling reaction. This reaction forms the intensely colored thiazine (B8601807) dye, Methylene Blue, which is quantified spectrophotometrically at approximately 664-670 nm. The method is highly specific and sensitive, enabling the detection of sulfide at low concentrations in environmental and biological samples.

Iodine and Iodate: A spectrophotometric method for determining iodine and iodate has been developed using DMPD. For iodate determination, iodide (KI) is added to the sample, which reacts with iodate to release molecular iodine (I₂). This in situ generated iodine then oxidizes DMPD to its stable colored radical cation (S•+), which is measured at 550 nm. The absorbance is stoichiometrically proportional to the initial iodate concentration. The method is effective over a pH range of 3-7 and has been validated for use in table salt and veterinary supplements. The limit of detection for iodine using this method has been estimated at 0.020 mM.

Iron(III) and Copper: DMPD is utilized in catalytic methods for the trace analysis of metal ions like iron(III) and copper. These ions can catalyze the oxidation of DMPD by an oxidizing agent such as hydrogen peroxide. The rate of the catalyzed reaction, and thus the rate of color formation, is proportional to the concentration of the metal ion catalyst. This allows for highly sensitive quantification by monitoring the absorbance change over time (a kinetic method) or after a fixed time.

The table below summarizes the spectrophotometric applications of DMPD for inorganic species.

Table 1: Spectrophotometric Determination of Inorganic Species using DMPD| Analyte | Principle | Wavelength (λmax) | Key Features |

|---|---|---|---|

| Sulfide (S²⁻) | Oxidative coupling with DMPD in the presence of Fe(III) to form Methylene Blue. | ~665 nm | High sensitivity and specificity; widely used standard method. |

| Iodine (I₂) / Iodate (IO₃⁻) | Oxidation of DMPD by iodine released from the reaction of iodate with iodide. | ~550 nm | Applicable to food and supplement analysis; LOD of 0.020 mM for iodine. |

| Iron(III) (Fe³⁺) | Catalyzes the oxidation of DMPD by H₂O₂. | Not specified | Allows for trace-level determination through catalytic effect. |

| Copper (Cu²⁺) | Catalyzes the oxidation of DMPD by H₂O₂. | Not specified | Enables sensitive quantification based on reaction rate. |

DMPD serves as a valuable probe for detecting and quantifying reactive oxygen species (ROS) and peroxides, which are key markers of oxidative stress. The assay is based on the oxidation of DMPD by these reactive species into its colored radical cation. This allows for the measurement of total hydroperoxides, which are intermediate products of the oxidation of various molecules like lipids and peptides. The absorbance of the oxidized DMPD solution, typically measured around 505 nm, is proportional to the amount of hydroperoxyl compounds and can be expressed in hydrogen peroxide equivalents. This method has been applied to determine the concentration of total free radicals and peroxides in biological samples like human serum.

The DMPD assay is a simple, rapid, and inexpensive method for evaluating the total antioxidant capacity or oxidative status of complex biological samples, such as human plasma. In this application, the stable DMPD radical cation (DMPD•+) is generated by reacting DMPD with an oxidizing agent like iron(III) chloride. When a sample containing antioxidants is added, the antioxidants scavenge the DMPD•+ radicals, causing a decrease in absorbance at 505 nm. This decolorization is proportional to the total antioxidant capacity of the sample. The assay can be automated and performed in a kinetic mode, making it suitable for routine clinical and research analyses to gain insights into pathologies related to oxidative stress.

DMPD is also employed in the quantification of pharmaceutical compounds, particularly those with phenolic or aromatic amine functional groups. The methodology is based on an oxidative coupling reaction where the drug molecule couples with DMPD in the presence of an oxidizing agent (e.g., sodium persulfate, potassium iodate) to form a colored product. The intensity of the resulting color is proportional to the drug concentration and can be measured spectrophotometrically. This approach has been successfully used to determine drugs such as phenylephrine HCl, salbutamol, and various sulfonamides in their pharmaceutical formulations.

The table below provides examples of pharmaceutical compounds quantified using this method.

Table 2: Quantification of Pharmaceuticals by Oxidative Coupling with DMPD| Pharmaceutical Compound | Oxidizing Agent | Wavelength (λmax) | Linearity Range |

|---|---|---|---|

| Phenylephrine HCl | Sodium Persulfate | 502 nm | 2 - 50 mg/L |

| Salbutamol Sulphate | Potassium Iodate (KIO₄) | 670 nm | 1 - 7 µg/mL |

| Dapsone Hydrochloride | Potassium Iodate (KIO₄) | 550 nm | 1.5 - 12 µg/mL |

| Sulfamethoxazole | Potassium Iodate (KIO₄) | 550 nm | 2 - 25 µg/mL |

Electrochemical Sensing and Detection Principles

Beyond spectrophotometry, N,N-Dimethyl-p-phenylenediamine and its parent compound, p-phenylenediamine (B122844) (PPD), are amenable to analysis by electrochemical methods. These techniques offer high sensitivity and portability for on-site detection. The fundamental principle involves the electrochemical oxidation of the phenylenediamine molecule at the surface of an electrode.

When a potential is applied to a working electrode (e.g., glassy carbon), DMPD can undergo a one-electron oxidation to form the stable radical cation (DMPD•+), which can then be further oxidized at a higher potential. This electrochemical behavior can be characterized using techniques like cyclic voltammetry, which reveals the oxidation and reduction potentials of the compound.

For quantitative analysis, techniques such as square wave voltammetry or differential pulse voltammetry are often employed. In these methods, the current generated from the oxidation of DMPD is measured at a specific potential. This peak current is directly proportional to the concentration of DMPD in the sample. The electrochemical oxidation of DMPD can be influenced by the pH of the solution, with the mechanism varying from a simple electron transfer to more complex reaction schemes in different pH regions. These electrochemical principles form the basis for developing sensors for PPD and its derivatives in various applications, including environmental monitoring and quality control in consumer products.

Development of N,N-Dimethyl-p-phenylenediamine-Based Sensors

The development of sensors utilizing N,N-Dimethyl-p-phenylenediamine is an active area of research, primarily leveraging its electrochemical characteristics. While specific data on sensors based exclusively on the monohydrochloride salt is limited in widely available literature, the broader class of phenylenediamines is frequently employed in sensor fabrication. These sensors often operate on the principle of electropolymerization, where a thin, conductive polymer film of a phenylenediamine derivative is deposited onto an electrode surface.

The general mechanism involves the oxidation of the monomer, leading to the formation of a polymer film that can interact with specific analytes. This interaction can manifest as a change in the electrical properties of the film, such as its conductivity or capacitance, which can then be measured and correlated to the analyte's concentration. For instance, sensors based on poly(p-phenylenediamine) have been developed for the detection of various analytes, showcasing the potential of this class of compounds in sensor technology.

Research in this area continues to explore the modification of electrode surfaces with N,N-Dimethyl-p-phenylenediamine and its derivatives to create selective and sensitive sensors for a range of target molecules. The stability and conductivity of the resulting polymer films are key parameters that researchers aim to optimize for enhanced sensor performance.

Amperometric and Voltammetric Detection Methods

Amperometric and voltammetric techniques are powerful electrochemical methods for the quantitative analysis of a wide array of substances. The electrochemical behavior of N,N-Dimethyl-p-phenylenediamine makes it a suitable candidate for use in these methods, both as a direct analyte and as a mediator in the detection of other species.

The electrochemical oxidation of N,N-Dimethyl-p-phenylenediamine has been studied using techniques like cyclic voltammetry. These studies reveal that its oxidation mechanism can vary depending on the pH of the aqueous media researchgate.netresearchgate.net. For example, the electrochemical oxidation of N,N-dimethyl-p-phenylenediamine (DMPD) has been shown to occur via different mechanistic pathways at varying pH levels, including CE (chemical reaction preceding electron transfer) at pH 0, EE (two separate electron transfers) at pH 3-6, and ECE (electron transfer-chemical reaction-electron transfer) in basic solutions researchgate.netresearchgate.net.

In the context of amperometric sensing, electrodes modified with polymers derived from phenylenediamines have been successfully employed. For example, a miniaturized glucose biosensor was developed by co-immobilizing glucose oxidase and poly(p-phenylenediamine) on a platinum microdisk electrode nih.gov. This sensor demonstrated a linear response to glucose and effectively eliminated interference from common electroactive species like ascorbic acid and uric acid nih.gov. While this example uses the parent p-phenylenediamine, it highlights the utility of the core chemical structure in developing amperometric sensors.

The general principle of these detection methods involves applying a potential to an electrode and measuring the resulting current. When N,N-Dimethyl-p-phenylenediamine or a related compound is present, it can be oxidized or reduced at a specific potential, generating a current that is proportional to its concentration. This principle can also be extended to the indirect detection of other analytes that react with N,N-Dimethyl-p-phenylenediamine.

Chromatographic Applications

Chromatography is a fundamental separation technique used in analytical chemistry. High-performance liquid chromatography (HPLC) is a powerful variant of this technique. N,N-Dimethyl-p-phenylenediamine can be analyzed by reversed-phase HPLC with simple mobile phases consisting of acetonitrile and water, with an acid like phosphoric acid as a modifier sielc.com. For applications requiring mass spectrometry (MS) detection, volatile acids such as formic acid are used in the mobile phase sielc.com.

Derivatization for Enhanced Detection in Chromatography

In many chromatographic analyses, the target analytes may lack a suitable chromophore or fluorophore, making them difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors. Chemical derivatization is a technique used to overcome this limitation by chemically modifying the analyte to attach a molecule (a derivatizing agent) that has strong UV absorbance or fluorescence properties.

While direct and extensive research detailing the use of N,N-Dimethyl-p-phenylenediamine monohydrochloride as a derivatizing agent for other analytes is not widely documented in readily available scientific literature, the chemical properties of aromatic amines suggest its potential in this application. Aromatic amines are known to react with various functional groups, and if the resulting derivative possesses enhanced detectability, it could be a viable analytical strategy.

The process of derivatization can be carried out either before the chromatographic separation (pre-column derivatization) or after the separation but before detection (post-column derivatization) researchgate.net. For a compound like N,N-Dimethyl-p-phenylenediamine to be an effective derivatizing agent, it would need to react specifically and quantitatively with the target analyte(s) to form a stable product with significantly improved detection characteristics.

For example, other aromatic amines are used to derivatize compounds to enhance their detection. This general principle could theoretically be applied using N,N-Dimethyl-p-phenylenediamine, although specific methodologies and applications are not prevalent in the current body of scientific literature. The development of such methods would require research into reaction conditions, stability of the derivatives, and the chromatographic behavior of the resulting products.

Biochemical and Biological Research Exploiting N,n Dimethyl P Phenylenediamine

Application as a Redox Indicator in Biochemical Assays

N,N-Dimethyl-p-phenylenediamine (DMPD) serves as a significant redox indicator in a variety of biochemical assays due to its capacity to form a stable and colored radical cation. fishersci.at This property is central to its application in monitoring redox reactions. When DMPD donates an electron, it is oxidized to a stable, highly chromophoric cation radical, which exhibits a distinct color, allowing for spectrophotometric measurement. nih.govnih.gov This characteristic makes it a valuable tool for following the progress of reactions involving electron transfer.

The formation of the stable red radical cation is a key feature that underpins its use in diverse redox reactions. fishersci.at This stability ensures that the colored product persists long enough for accurate measurement, providing a reliable indication of the extent of the reaction. Assays utilizing DMPD as a redox indicator are often simple, rapid, and inexpensive, making them suitable for routine analyses. sigmaaldrich.comwur.nl

Assessment of Oxidative Stress in Biological Samples

Oxidative stress, a condition implicated in numerous human diseases, is characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. wur.nlnih.gov N,N-Dimethyl-p-phenylenediamine has been effectively employed in assays to evaluate the oxidative status of biological samples, such as human plasma. sigmaaldrich.comwur.nl These assays provide valuable information in pathologies linked to oxidative stress. wur.nlresearchgate.net

Methodologies for Plasma Oxidative Capacity Measurement

A prominent application of DMPD is in the measurement of plasma oxidative capacity. One method leverages the oxidizing effect of plasma to convert DMPD into a stable pink-colored product. nih.gov This modified DMPD method allows for the accurate determination of the oxidant potential of plasma. nih.gov The assay is noted for its speed and reproducibility. nih.gov

Another established assay is based on the ability of DMPD to form a fairly long-lived radical cation in the presence of hydroperoxides in plasma. sigmaaldrich.comwur.nlresearchgate.net Hydroperoxides are intermediate products of the oxidation of various molecules, including lipids and peptides. sigmaaldrich.comwur.nl The amount of the DMPD radical cation formed is proportional to the quantity of hydroperoxyl compounds in the plasma sample. sigmaaldrich.comwur.nlresearchgate.net The absorbance of this colored radical is measured, typically around 505 nm, to quantify the oxidative status of the sample. sigmaaldrich.comwur.nl The results can be expressed as hydrogen peroxide equivalents (HPE). sigmaaldrich.comwur.nlresearchgate.net An important advantage of this assay is its robustness, as it is not significantly affected by the freezing, thawing, or storage time of the plasma samples. sigmaaldrich.comwur.nlresearchgate.net This methodology can be automated and performed in a kinetic mode, making it suitable for routine clinical and research analyses. sigmaaldrich.comwur.nlresearchgate.net

| Parameter | Description |

| Analyte | Hydroperoxides (from lipids, peptides, etc.) |

| Reagent | N,N-Dimethyl-p-phenylenediamine (DMPD) |

| Principle | DMPD is oxidized by hydroperoxides to a stable colored radical cation. |

| Measurement | Spectrophotometric absorbance (e.g., 505 nm) |

| Output | Oxidative status (expressed as HPE) |

Evaluation of Antioxidant Potential in Biological Systems

In addition to measuring oxidative stress, DMPD is also utilized in methods to assess the total antioxidant capacity of biological samples. In these assays, the DMPD radical cation (DMPD•+) is pre-formed, often through a reaction with a suitable oxidant like ferric chloride (FeCl₃). nih.gov When a sample containing antioxidants is introduced, the antioxidants donate electrons to the DMPD•+, thereby reducing it and causing a decrease in the absorbance of the colored radical. The degree of color reduction is proportional to the antioxidant concentration in the sample.

This principle has been applied in various contexts, including the investigation of the reactive species scavenging activity of antioxidants. For instance, in a system using nanoceria as a peroxidase-like catalyst to generate reactive species from hydrogen peroxide, DMPD serves as a colorimetric probe. researchgate.net The increase in absorbance at 515 nm, corresponding to the formation of the DMPD radical cation, is monitored. researchgate.net The addition of antioxidants leads to a bleaching effect on the DMPD radical cation, and the extent of this effect is used to determine the percentage of reactive species scavenging activity. researchgate.net

Enzymatic Assays and Substrate Activity

N,N-Dimethyl-p-phenylenediamine plays a crucial role in several enzymatic assays, both for diagnostic purposes and for studying enzyme kinetics and mechanisms.

Use in Oxidase Tests for Bacterial Differentiation

The oxidase test is a fundamental procedure in microbiology for the differentiation of bacterial species, particularly Gram-negative bacteria. sigmaaldrich.comasm.orgmedicallabnotes.comwikipedia.org The test determines the presence of the enzyme cytochrome c oxidase. asm.orgwikipedia.orgmicrobiologyinfo.com N,N-Dimethyl-p-phenylenediamine can be used as a reagent in this test. sigmaaldrich.comwikipedia.org

In the presence of cytochrome oxidase, DMPD is oxidized, resulting in the formation of a colored product, indophenol (B113434) blue. sigmaaldrich.comasm.org This color change, typically to a deep purple or blue within a short timeframe (e.g., 5-10 seconds), indicates a positive result. sigmaaldrich.comasm.org The absence of a color change signifies a negative result. asm.org This test is instrumental in distinguishing oxidase-positive genera like Neisseria, Pseudomonas, Aeromonas, and Vibrio from oxidase-negative bacteria such as those belonging to the Enterobacteriaceae family. sigmaaldrich.commedicallabnotes.commicrobiologyinfo.com The original method, introduced by Gordon and McLeod, utilized dimethyl-p-phenylenediamine to identify Neisseria gonorrhoeae. sigmaaldrich.comasm.orgmedicallabnotes.com

| Bacterial Genus | Typical Oxidase Test Result |

| Neisseria | Positive |

| Pseudomonas | Positive |

| Vibrio | Positive |

| Escherichia (Enterobacteriaceae) | Negative |

| Staphylococcus | Negative |

Role as an Electron Donor or Reductant in Enzyme Catalysis (e.g., Mono-oxygenases)

N,N-Dimethyl-p-phenylenediamine can also function as an electron donor, or reductant, in specific enzyme-catalyzed reactions. A notable example is its use with peptidylglycine α-amidating mono-oxygenase (PAM), an enzyme essential for the biosynthesis of many peptide hormones. nih.govnih.gov

In the presence of molecular oxygen, copper, and a PAM substrate, DMPD serves as the necessary electron donor for the mono-oxygenase. nih.govnih.gov During this process, DMPD is oxidized to its stable and intensely colored cation radical. nih.govnih.gov The rate of increase in absorbance at 515 nm, corresponding to the formation of the DMPD radical, allows for the continuous monitoring of PAM activity. nih.govnih.gov This provides a significant advantage over previous assay methods, as it enables the easy determination of accurate initial reaction rates without the need for labeled substrates. nih.gov

Steady-state kinetic studies have shown that the DMPD-supported PAM-catalyzed reaction exhibits normal Michaelis-Menten kinetics. nih.govnih.gov The stoichiometry between the formation of the DMPD cation radical and the α-hydroxyglycine product of the PAM reaction was determined to be 2:1, which is the expected ratio for a mono-oxygenase-catalyzed reaction. nih.govnih.gov

Biological Interactions at the Molecular Level

N,N-Dimethyl-p-phenylenediamine (DMPD) and its oxidized derivatives are known to interact with various biological molecules, a property that has been exploited in several biochemical and biological research applications. These interactions range from enzymatic catalysis to non-enzymatic redox reactions and covalent modifications of proteins.

A primary molecular interaction of DMPD involves its oxidation to a stable, colored radical cation known as Wurster's Red. sigmaaldrich.com This reaction is central to its use in assays for measuring oxidative stress. In these assays, DMPD interacts with hydroperoxides present in biological samples, such as human plasma. wur.nl The amount of the DMPD radical cation formed is proportional to the quantity of hydroperoxyl compounds, providing a measure of the sample's oxidative status. wur.nl

DMPD also serves as a substrate for various enzymes, most notably peroxidases and oxidases. For instance, it is a chromogenic substrate for horseradish peroxidase (HRP), where in the presence of hydrogen peroxide, HRP catalyzes the oxidation of DMPD to form a colored product. nih.govpsu.edu This reaction is widely used in immunoassays and other enzyme-linked detection methods.

The interaction of DMPD with the copper-containing plasma enzyme, caeruloplasmin, has been studied in detail. nih.govnih.gov Caeruloplasmin catalyzes the oxidation of DMPD to its radical cation. nih.govnih.gov Kinetic studies of this reaction have revealed non-Michaelis-Menten behavior, with curved Lineweaver-Burk plots. nih.govnih.gov This has been interpreted as evidence for two distinct types of substrate-binding sites on the enzyme with different affinity constants (Km) but similar maximum velocities (Vmax). nih.govnih.gov

Furthermore, DMPD and its radical cation, Wurster's Red, have been shown to interact with hemoglobin and the antioxidant molecule glutathione (B108866). DMPD can directly react with oxyhemoglobin, leading to the formation of ferrihemoglobin and the DMPD radical cation. sigmaaldrich.comkisti.re.kr The subsequent radical cation is a more potent oxidant of hemoglobin. sigmaaldrich.comkisti.re.kr The interactions with glutathione are more complex, with the quinonediimine form of DMPD (a further oxidation product) reacting rapidly with glutathione. sigmaaldrich.comkisti.re.kr Research on the related compound, p-phenylenediamine (B122844), has shown that it can selectively bind to specific cysteine residues in proteins, suggesting a potential mechanism for covalent modification of biological macromolecules by phenylenediamines. nih.gov

The following tables summarize some of the reported kinetic parameters for the interaction of N,N-Dimethyl-p-phenylenediamine and its derivatives with specific biological molecules.

Interactive Data Table: Kinetic Constants of DMPD and its Radical Cation with Hemoglobin and Glutathione

| Interacting Molecule | Reactant | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) |

| Oxyhemoglobin | DMPD | 1 | 7.4 | 37 |

| Hemoglobin | DMPD Radical Cation | 5 x 10³ | 7.4 | 37 |

| Glutathione | DMPD Quinonediimine | 4 x 10⁵ | 7.4 | 37 |

Data sourced from Chemico-biological interactions, 1992. sigmaaldrich.comkisti.re.kr

Interactive Data Table: Enzymatic Oxidation of DMPD by Caeruloplasmin

| Enzyme | Substrate | Kinetic Behavior | Implied Molecular Interaction |

| Caeruloplasmin | DMPD | Curved Lineweaver-Burk Plots | Two types of substrate binding sites with different Km values and similar Vmax values. |

Data interpreted from Biochemical Journal, 1968. nih.govnih.gov

N,n Dimethyl P Phenylenediamine in Advanced Materials and Polymer Science

Precursor in Electroactive Polymer Synthesis

N,N-Dimethyl-p-phenylenediamine is utilized as a monomer in the synthesis of electroactive and conducting polymers. These polymers, characterized by their conjugated backbone, possess unique electronic properties that allow them to conduct electricity. The inclusion of the N,N-dimethyl-p-phenylenediamine moiety into a polymer chain can modify the resulting material's redox behavior, solubility, and thermal stability. tandfonline.comresearchgate.net

The synthesis of these polymers is often achieved through oxidative polymerization, where an oxidizing agent like ammonium (B1175870) persulfate is used to link the monomer units. tandfonline.comresearchgate.nettandfonline.com The presence of methyl groups on the nitrogen atoms can influence the polymerization process and the final properties of the polymer. For instance, studies on the polymerization of p-phenylenediamine (B122844) and its methylated derivatives have shown that methyl side groups can significantly improve the solubility of the resulting polymers in various solvents, which is a crucial factor for processability. tandfonline.comresearchgate.net However, these same methyl groups can also introduce steric hindrance, potentially leading to lower polymerization yields compared to the unsubstituted p-phenylenediamine. tandfonline.com

Copolymers of N,N-dimethyl-p-phenylenediamine with other monomers, such as aniline (B41778), have also been synthesized to tailor the properties of the final material. researchgate.netresearchgate.net This copolymerization strategy allows for the fine-tuning of electrical conductivity, morphology, and processability. The resulting copolymers can exhibit properties that are distinct from their respective homopolymers, opening up possibilities for new applications. For example, the incorporation of p-phenylenediamine units into a polyaniline chain has been shown to alter the morphology from irregular particles to nanofibers, a significant change that can impact the material's performance in electronic devices. researchgate.net The thermal stability of polymers derived from p-phenylenediamines is generally high, with decomposition temperatures often exceeding 400°C. tandfonline.comresearchgate.net

| Polymer | Monomer(s) | Typical Oxidant | Key Properties | Reported Thermal Stability (Decomposition Temp.) |

|---|---|---|---|---|

| Polyaniline (PANI) | Aniline | Ammonium Persulfate (APS) | Good conductivity, limited processability | ~300-400°C |

| Poly(p-phenylenediamine) (P(pPD)) | p-Phenylenediamine | Ammonium Persulfate (APS) | Redox active, forms ladder-like structures, often insoluble | > 400°C tandfonline.com |

| Poly(2,5-dimethyl-p-phenylenediamine) (P(dMe-pPD)) | 2,5-dimethyl-p-phenylenediamine | Ammonium Persulfate (APS) | Improved solubility compared to P(pPD) due to methyl groups | > 400°C tandfonline.com |

| Poly(aniline-co-p-phenylenediamine) | Aniline, p-Phenylenediamine | Ammonium Persulfate (APS) | Can form nanofiber morphology, tailored conductivity | Not specified, but expected to be high |

Intermediate in Dye and Pigment Manufacturing

N,N-Dimethyl-p-phenylenediamine is a key intermediate in the production of various dyes and pigments. myskinrecipes.comrasayanjournal.co.in Its chemical structure allows it to participate in coupling reactions to form larger, conjugated systems that absorb light in the visible spectrum, thereby imparting color. The compound is particularly important in the synthesis of oxidative hair dyes and certain textile colorants. myskinrecipes.com In these applications, it reacts with other compounds to form stable, long-lasting colors. myskinrecipes.com

The traditional synthesis of N,N-Dimethyl-p-phenylenediamine itself can be achieved through several routes, including the reduction of 4-nitro-N,N-dimethylaniline, which is prepared by the nitration of N,N-dimethylaniline. wikipedia.orggoogle.com Another method involves the nitrosation of N,N-dimethylaniline followed by reduction. rasayanjournal.co.in These synthetic pathways yield the diamine, which is then used as a starting material for more complex dye molecules.